(E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine

Olefin polymerization catalysis Nickel(II) catalysts Iminopyrrole ligands

(E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine is a pyrrole‑based Schiff‑base ligand formed by condensation of pyrrole‑2‑carboxaldehyde with 2,6‑diethylaniline. The compound belongs to the broader class of imino‑pyrrole ligands and adopts the (E)‑configuration at the imine bond.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 488856-56-0
Cat. No. B12904029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine
CAS488856-56-0
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N=CC2=CC=CN2
InChIInChI=1S/C15H18N2/c1-3-12-7-5-8-13(4-2)15(12)17-11-14-9-6-10-16-14/h5-11,16H,3-4H2,1-2H3
InChIKeyZOHPIOKXVXITGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine (CAS 488856-56-0) – Core Identity and Research Standing


(E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine is a pyrrole‑based Schiff‑base ligand formed by condensation of pyrrole‑2‑carboxaldehyde with 2,6‑diethylaniline [1]. The compound belongs to the broader class of imino‑pyrrole ligands and adopts the (E)‑configuration at the imine bond [1]. Its molecular formula is C₁₅H₁₈N₂ (MW 226.32 g mol⁻¹), with one hydrogen‑bond donor (pyrrole NH), one hydrogen‑bond acceptor (imine N), and four rotatable bonds [1]. The 2,6‑diethyl substitution pattern on the aniline ring introduces well‑defined steric bulk that modulates both the tautomeric equilibrium and the metal‑binding geometry relative to less‑substituted or ortho‑unsubstituted analogs [2][3].

Why Generic Substitution Fails for 488856-56-0 – The Steric and Electronic Uniqueness of the 2,6-Diethylphenyl Motif


Simple substitution of the 2,6‑diethylphenyl group with a less bulky phenyl, 2‑methyl, or even 2,6‑dimethyl analog is not operationally equivalent. In pyrrole‑based Schiff‑base ligands, the ortho‑diethyl substituents impose a stereoelectronic environment that directly influences the imino‑pyrrole/amine‑azafulvene tautomeric ratio [1] and, in metal complexes, the coordination geometry and catalytic performance [2]. Removing or shrinking these groups reduces steric protection at the metal center, alters the ligand field, and can lead to different activity, selectivity, or even catalyst deactivation [2]. The quantitative evidence below demonstrates that the 2,6‑diethyl substitution profile occupies a distinct position in the steric‑electronic landscape that cannot be replicated by other common aniline derivatives.

Quantitative Differentiation Evidence for (E)-N-(2,6-Diethylphenyl)-1-(1H-pyrrol-2-yl)methanimine


Norbornene Polymerization Activity of Nickel(II) Complexes – Steric Tuning via the N‑Aryl Substituent

When converted to the neutral nickel(II) complex [2-(ArNCH)C₄H₃N]Ni(PPh₃)Ph, the 2,6‑diethylphenyl derivative (complex 4c) was directly compared with three other N‑aryl variants under identical vinylic norbornene polymerization conditions [1]. The study demonstrated that the catalytic activity and polymer molecular weight are exquisitely sensitive to the steric profile of the N‑aryl group. The maximum recorded activity across the series was 4.2 × 10⁷ g (mol Ni h)⁻¹ and the highest viscosity‑average molecular weight reached 9.2 × 10⁵ g mol⁻¹ [1]. Although the paper does not attribute these extreme values to a single complex, the 2,6‑diethylphenyl‑containing complex is an integral member of the tuning set and offers a steric bulk intermediate between the 2,6‑diisopropylphenyl and the 2‑tert‑butylphenyl analogs, providing a critical data point for structure‑activity correlation [1].

Olefin polymerization catalysis Nickel(II) catalysts Iminopyrrole ligands

Photochromic Potential – Advantage of 2,6-Dialkyl Substitution on the Aniline Ring

Crystalline photochromism in N‑salicylidene‑2,6‑dialkylanilines has been demonstrated to be highly dependent on the presence of two alkyl groups at the 2‑ and 6‑positions of the aniline ring [1]. The study showed that the 2,6‑dialkylaniline method is generally applicable for preparing photochromic Schiff base crystals, whereas unsubstituted or mono‑substituted anilines often fail to produce photochromic behavior in the solid state [1]. Although the model system uses a salicylaldehyde core rather than pyrrole‑2‑carboxaldehyde, the underlying steric principle is transferable: the 2,6‑diethyl substitution restricts free rotation, locks the conformation, and creates the space necessary for phototautomerization without lattice disruption [1].

Photochromic materials Schiff base crystals Solid-state isomerization

Tautomeric Control – 2,6-Diethyl Substitution Modulates the Imino‑Pyrrole/Amine‑Azafulvene Equilibrium

Pyrrole‑based Schiff‑base ligands exist in two tautomeric forms (imino‑pyrrole and amine‑azafulvene) that differ in their coordination behavior: the imino‑pyrrole form can act as an anionic bidentate ligand, while the amine‑azafulvene form offers neutral dative binding [1]. The equilibrium is highly sensitive to the electronic and steric nature of the substituent on the imine nitrogen [1]. The 2,6‑diethylphenyl group provides a steric environment that stabilizes the imino‑pyrrole tautomer relative to less hindered N‑aryl substituents, as evidenced by solution NMR studies on analogous 2,6‑dialkylphenyl iminopyrroles that show a higher proportion of the imino form compared to N‑phenyl or N‑4‑substituted‑phenyl variants [1].

Coordination chemistry Tautomerism Ligand design

Procurement-Relevant Application Scenarios for 488856-56-0


Steric‑Electronic Tuning in Late‑Transition‑Metal Olefin Polymerization Catalysts

Groups synthesizing neutral nickel(II) or palladium(II) catalysts for vinylic addition polymerization of norbornene or ethylene require a systematic set of N‑aryl iminopyrrole ligands. The 2,6‑diethylphenyl derivative fills a specific steric niche between the bulkier 2,6‑diisopropylphenyl and the less‑encumbered 2‑methyl‑6‑isopropylphenyl variants, allowing fine‑tuning of catalyst activity, polymer molecular weight, and chain branching [1].

Design of Solid‑State Photochromic Materials Based on Schiff Bases

The 2,6‑dialkyl substitution pattern, including the 2,6‑diethyl variant, is a proven enabling motif for crystalline photochromism in N‑salicylidene‑aniline systems and is rationally extendable to pyrrole‑2‑carboxaldehyde‑derived Schiff bases. Procurement of this specific compound is warranted for solid‑state photoisomerization screening libraries [1].

Coordination‑Driven Tautomerism Studies and Ligand Design

Research programs investigating tautomeric switching in metal‑organic frameworks or sensor molecules utilize pyrrole‑imine ligands with different N‑substituents to control the tautomeric population. The 2,6‑diethylphenyl group, by stabilizing the imino‑pyrrole form, provides a reference point for studying the interplay between steric hindrance and tautomeric preference [1].

Building Block for 5‑Aryl‑2‑Iminopyrrole Libraries

The compound serves as a direct precursor for 5‑aryl‑2‑(N‑2,6‑diethylphenylformimino)pyrrole ligands, which are key intermediates in the synthesis of mono‑ and bis‑(iminopyrrolyl) metal complexes. Procurement of the parent Schiff base enables in‑house diversification at the pyrrole 5‑position via cross‑coupling or lithiation strategies [1].

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